REACTION_CXSMILES
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S(=O)(=O)(O)O.[C:6](O)(=O)C.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][NH:19][C:20](=[O:25])[C:21]([F:24])([F:23])[F:22])=[CH:13][CH:12]=1.C=O>O>[Br:10][C:11]1[CH:12]=[C:13]2[C:14]([CH2:17][CH2:18][N:19]([C:20](=[O:25])[C:21]([F:23])([F:24])[F:22])[CH2:6]2)=[CH:15][CH:16]=1
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Name
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|
Quantity
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35 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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45 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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10.4 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)CCNC(C(F)(F)F)=O
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Name
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|
Quantity
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1.75 g
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Type
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reactant
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Smiles
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C=O
|
Name
|
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Quantity
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0.8 g
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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ice-cooling
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Type
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STIRRING
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Details
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After stirring for 30 minutes the mixture
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Duration
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30 min
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Type
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STIRRING
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Details
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after stirring for a further 24 hours the pale brown solution
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Duration
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24 h
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Type
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STIRRING
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Details
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After stirring for a further 24 hours the reaction mixture
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Duration
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24 h
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Type
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EXTRACTION
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Details
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extracted three times with ethyl acetate (200 mL)
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Type
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WASH
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Details
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The combined extracts were washed twice with water (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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four times with aqueous sodium bicarbonate solution (200 mL), then twice with water (200 mL), then dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
evaporated
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Type
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ADDITION
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Details
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The residual yellow oil was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and pentane (3:97
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Name
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Type
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product
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Smiles
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BrC1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |